2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide
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Overview
Description
2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature . This reaction furnishes the aminopyrazole structure, which upon treatment with sodium nitrite in acetic acid, yields the desired triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydropyridine derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Due to its potential pharmacological activities, it is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the amino and pyridyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide: Known for its stability and versatility in chemical reactions.
2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)ethanol: Similar structure but with an ethanol group, offering different solubility and reactivity properties.
2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)propanoic acid: Contains a propanoic acid group, which can enhance its biological activity and solubility.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer a balance of stability, reactivity, and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
676463-95-9 |
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Molecular Formula |
C9H10N6OS |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H10N6OS/c10-7(16)5-17-9-14-13-8(15(9)11)6-3-1-2-4-12-6/h1-4H,5,11H2,(H2,10,16) |
InChI Key |
HSRYVEYULFKKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)N |
solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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